2,5-Bis(octyloxy)terephthalaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2,5-Bis(octyloxy)terephthalaldehyde often involves condensation reactions, esterification, or other polymerization techniques. For instance, the homologues of bis[4-(5-alkyl-1,3-dioxan-2-yl)-phenyl]terephthalate were synthesized to study their mesophase temperature ranges and properties (Yu & Wu, 1991). Similar methodologies can be adapted for the synthesis of 2,5-Bis(octyloxy)terephthalaldehyde by choosing appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds like 2,5-Bis(octyloxy)terephthalaldehyde can be characterized by various spectroscopic techniques. The crystal and molecular structures of related compounds provide insights into their packing, bonding, and electron distribution, which are crucial for understanding their reactivity and physical properties. For example, the study of mesogenic and hematogenic structures through X-ray diffraction has provided detailed insights into their molecular arrangements (Centore et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving 2,5-Bis(octyloxy)terephthalaldehyde depend significantly on its functional groups. The aldehyde groups can participate in various reactions, including Schiff base formation, polymerization, and oxidation-reduction reactions. The compound's reactivity towards nucleophiles, oxidants, and other reagents can be explored through studies such as the synthesis and antioxidant activities of novel thio/carbohydrazones and bis-isatin derivatives from terephthalaldehyde (Muğlu et al., 2020).
Physical Properties Analysis
The physical properties of 2,5-Bis(octyloxy)terephthalaldehyde, including its melting point, boiling point, solubility, and mesophase behavior, are crucial for its processing and application in materials science. Studies on similar compounds have shown a wide range of mesophase temperatures and behaviors, influenced by the length of the alkyl chain and the nature of the substituents (Kricheldorf & Wulff, 1998).
Scientific Research Applications
Production of Novel Conjugated Polyazomethines : These materials exhibit good thermal stability and high glass transition temperatures, making them promising for various applications (Nitschke et al., 2021).
Preparation of Chiral Sanidic Polyesters : This application results in materials with an unusual 'sausage texture', adding to the versatility of the compound (Kricheldorf & Wulff, 1998).
Photoluminescent Oligomers for OLEDs : These oligomers are potential candidates for the construction of organic luminescent diodes, expanding the scope of electronic applications (González et al., 2007).
Macrocyclic Systems for Further Derivatization : It enables the development of macrocyclic systems that can be reduced and modified for various research applications (Pietraszkiewicz & Gąsiorowski, 1990).
Donor-Acceptor Copolymers : Its cyano substituents enhance molecular planarity and form highly-ordered molecular aggregates, useful in electronic applications (Wei et al., 2017).
Anticancer Activity : Derivatives of this compound have shown potent anticancer activity, offering potential in medical research (Alidmat et al., 2021).
Stable Electron-Accepting Material in Photovoltaics : Particularly in organic solar cells, providing an alternative to traditional materials (Dowland et al., 2017).
Study of Excimer Cluster Formation in Polymers : Useful for understanding aggregation behaviors in polymer science (Li et al., 1998).
Formation of Conjugated Metallo-Supramolecular Networks : Exhibiting interesting optoelectronic properties for various applications (Kokil et al., 2005).
Organic Thin Film Transistor Applications : Demonstrating significant fluorescence and semiconducting properties (Constantinescu et al., 2015).
Catalysis in Solvent-Free Conditions : Showing versatility in chemical synthesis processes (Feng Jun-xiang, 2011).
Antioxidant Activity : Certain derivatives demonstrate significant antioxidant properties, relevant in biochemical research (Muğlu et al., 2020).
Functional Macromolecule Synthesis : It aids in creating polymers with well-defined structures for various applications (Chan et al., 2013).
Electrochromic Device Applications : Especially in polymers containing EDOT units (Goker et al., 2014).
TiO2 Complexes in Organic Devices : Utilized in photovoltaic cells (Różycka et al., 2018).
Water-Soluble Polyazomethines : Displaying thermal transitions useful in material science (Park et al., 1993).
Blue Shift in Electroluminescence for Electrochromic Devices : Comparatively superior to polyfluorene (Wang et al., 2008).
Photochromic Properties in Oligophenyleneimines : Exhibiting changeable properties when exposed to sunlight (Amado-Briseño et al., 2019).
Safety And Hazards
2,5-Bis(octyloxy)terephthalaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .
properties
IUPAC Name |
2,5-dioctoxyterephthalaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-3-5-7-9-11-13-15-27-23-17-22(20-26)24(18-21(23)19-25)28-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPJKNOOUOGSOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCCC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397770 | |
Record name | 2,5-Bis(octyloxy)terephthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(octyloxy)terephthalaldehyde | |
CAS RN |
123440-34-6 | |
Record name | 2,5-Bis(octyloxy)terephthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Bis(octyloxy)terephthalaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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